3-Bromo-4-(2-ethoxyethoxy)benzaldehyde
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Overview
Description
3-Bromo-4-(2-ethoxyethoxy)benzaldehyde is a chemical compound with the molecular formula C11H13BrO3 . It has a molecular weight of 273.13 . It is typically stored in a refrigerated environment .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, an aldehyde group, and an ethoxyethoxy group .Scientific Research Applications
One significant application involves its use in the synthesis of complex molecules through halogenation reactions. For example, the conversion of p-hydroxy benzaldehyde to 3,5-bromo-4-hydroxy benzaldehyde via bromination, followed by further reactions to obtain 3,4,5-trimethoxy benzaldehyde, demonstrates its utility in synthesizing methoxylated compounds, which are crucial in pharmaceuticals and agrochemicals (Yangyu Feng, 2002).
Additionally, the ethoxylation process, where 3-bromo-4-hydroxy benzaldehyde is transformed into ethyl vanillin, highlights its role in flavor and fragrance chemistry. The optimization of reaction conditions, such as temperature and solvent choice, significantly impacts the yield and purity of the final products, underscoring the importance of understanding and controlling these synthesis parameters (Diao Jiangao, 2010).
Biological and Material Science Applications
The compound's derivatives have been explored for their biological activities, such as nematicidal properties. The synthesis of various substituted phenyl-1-(4-hydroxyphenyl)-2-propen-1-ones from substituted benzaldehydes, including 3-bromo-4-(2-ethoxyethoxy)benzaldehyde derivatives, and their evaluation against root-knot nematodes (Meloidogyne javanica) indicate potential agricultural applications. The study found that incorporating a carbamoyloxy moiety into 2-propen-1-ones enhanced their nematicidal activity, providing insights into designing new agrochemicals (Sumona Kumari, Rajvir Singh, R. K. Walia, 2014).
In the realm of material science, the compound's derivatives contribute to the development of novel materials. For instance, the synthesis of cubane cobalt and nickel clusters employing derivatives of this compound showcases its utility in creating materials with unique magnetic properties. Such materials have potential applications in data storage, magnetic sensors, and catalysis, highlighting the compound's role in advancing nanotechnology and materials science (Shuhua Zhang et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-4-(2-ethoxyethoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-2-14-5-6-15-11-4-3-9(8-13)7-10(11)12/h3-4,7-8H,2,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRBJSLYARXFGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733923 |
Source
|
Record name | 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341950-98-8 |
Source
|
Record name | 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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